N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and hydrazones are a subclass where the amine is specifically a hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-(dimethylamino)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base hydrazone. The general reaction scheme is as follows:
2,4-Dihydroxybenzaldehyde+4-(Dimethylamino)benzohydrazide→N’ 1 -[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE+H2O
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery systems and purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azomethine group (C=N) can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or hydrogenation using palladium on carbon (Pd/C) can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is used as a ligand in coordination chemistry
Biology and Medicine
The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It is being investigated for its antimicrobial, antifungal, and anticancer properties. The presence of hydroxyl groups and the azomethine linkage are crucial for its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its ability to form stable complexes and its vibrant color properties.
Mechanism of Action
The biological activity of N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. The compound can inhibit enzymes by binding to their active sites, disrupting normal enzymatic functions. The hydroxyl groups and azomethine linkage play a significant role in these interactions, facilitating hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-1-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE is unique due to the presence of both hydroxyl groups and a dimethylamino group, which enhance its solubility and reactivity. These functional groups also contribute to its strong chelating ability and biological activity, making it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-19(2)13-6-3-11(4-7-13)16(22)18-17-10-12-5-8-14(20)9-15(12)21/h3-10,20-21H,1-2H3,(H,18,22)/b17-10+ |
InChI Key |
YTRAZDYFZPGGQK-LICLKQGHSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.